molecular formula C24H31ClN2O2 B12349518 N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide,monohydrochloride CAS No. 2306827-13-2

N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide,monohydrochloride

Cat. No.: B12349518
CAS No.: 2306827-13-2
M. Wt: 415.0 g/mol
InChI Key: NJAVXYIZIKFCLU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Isomerism

The systematic IUPAC name for the base compound is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]tetrahydrofuran-3-carboxamide . The monohydrochloride salt form adds a hydrochloric acid moiety to the tertiary amine group of the piperidine ring, resulting in the full name N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]tetrahydrofuran-3-carboxamide monohydrochloride .

Structural isomerism arises from three key sites:

  • Piperidine substitution : The phenethyl group at the piperidine nitrogen (position 1) is a conserved feature in fentanyl analogs. Alternative substitution patterns (e.g., methylcyclopropyl or benzyl groups) produce distinct analogs like acetylfentanyl or ocfentanil.
  • Tetrahydrofuran ring position : The carboxamide group at tetrahydrofuran position 3 creates regioisomeric possibilities. For example, tetrahydrofuranylfentanyl (THF-F), a known analog, features the carboxamide at position 2.
  • Stereochemistry : The tetrahydrofuran ring introduces two chiral centers (positions 2 and 5), potentially yielding four stereoisomers. However, synthetic routes for clandestine opioids often produce racemic mixtures.

CAS Registry Number and Unique Ingredient Identifier (UNII)

As of current regulatory and scientific literature, this compound has not been assigned a CAS Registry Number or Unique Ingredient Identifier (UNII) . This absence reflects its status as a recently identified synthetic opioid analog not yet incorporated into major chemical databases. By comparison, structurally related substances such as tetrahydrofuranylfentanyl (CAS: Not listed; UNII: LA9DTA2L8F) and furanylfentanyl (CAS: 101345-66-8) have established identifiers.

Synonyms and Analogous Fentanyl-Related Substances

The compound is referred to by several systematic and trivial names, as well as structural analogs:

Synonym/Analog Structural Relationship
3-Tetrahydrofuranylfentanyl Positional isomer of tetrahydrofuranylfentanyl (THF-F), which has a 2-carboxamide group.
N-Phenyl-N-(1-phenethyl-4-piperidyl)tHF-3-carboxamide HCl Emphasizes salt form and piperidine substitution.
Tetrahydrofuran-3-carboxamide fentanyl analog Describes functional group modification relative to fentanyl.

Key analogs in the fentanyl family include:

  • Furanylfentanyl : Substitutes a furan-2-carboxamide group (CAS: 101345-66-8).
  • Acryloylfentanyl : Features an acryloyl group instead of tetrahydrofuran (CAS: 82003-75-6).
  • 4-Fluoroisobutyrfentanyl : Incorporates a fluorophenyl and isobutyryl group (CAS: 244195-32-2).

Data Table 1: Structural Comparison with Select Fentanyl Analogs

Compound Core Substituent Carboxamide Position CAS Number
Fentanyl Phenethyl Propanamide (N/A) 437-38-7
N-(1-Phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide Tetrahydrofuran-3-carboxamide 3 Not assigned
Tetrahydrofuranylfentanyl (THF-F) Tetrahydrofuran-2-carboxamide 2 Not listed
Furanylfentanyl Furan-2-carboxamide 2 101345-66-8

Properties

CAS No.

2306827-13-2

Molecular Formula

C24H31ClN2O2

Molecular Weight

415.0 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H30N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,21,23H,11-19H2;1H

InChI Key

NJAVXYIZIKFCLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3CCOC3)CCC4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Key Precursors and Intermediates

  • 4-Anilino-N-phenethylpiperidine (ANPP) : A universal intermediate in fentanyl synthesis, ANPP serves as the backbone for N-acylation. Its bis-hydrochloride salt (ANPP Bis HCl) is preferred for stability and solubility in polar solvents.
  • Tetrahydrofuran-3-carboxamide chloride : The acylating agent introducing the tetrahydrofuran moiety. Synthesis of this reagent may involve chlorination of tetrahydrofuran-3-carboxylic acid using thionyl chloride or oxalyl chloride.

Synthetic Routes and Reaction Optimization

Route 1: Acylation of ANPP Bis HCl

This method adapts established fentanyl synthesis protocols, substituting propionyl chloride with tetrahydrofuran-3-carboxamide chloride:

Step 1: Preparation of ANPP Bis HCl
ANPP is synthesized via reductive amination of 1-phenethyl-4-piperidone with aniline, using a borane complex (e.g., 5-ethyl-2-methylpyridine borane) in a C1–C4 alcoholic solvent (e.g., methanol) and acetic acid. Hydrochloric acid is added to precipitate ANPP Bis HCl, achieving yields >85%.

Step 2: Acylation with Tetrahydrofuran-3-carboxamide Chloride
ANPP Bis HCl is reacted with tetrahydrofuran-3-carboxamide chloride in dichloromethane or tetrahydrofuran (THF), using triethylamine or pyridine as a base to neutralize HCl. The reaction proceeds at 0–25°C for 4–12 hours:

$$
\text{ANPP Bis HCl} + \text{Tetrahydrofuran-3-carboxamide chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Target Compound} + 2\text{HCl}
$$

Key Parameters :

  • Solvent : Dichloromethane, THF, or ethyl acetate.
  • Base : 1.1–1.3 equivalents of triethylamine.
  • Yield : 70–85% after column chromatography (silica gel, ethyl acetate/methanol).

Route 2: One-Pot Synthesis from ANPP Freebase

ANPP freebase, generated by treating ANPP Bis HCl with sodium bicarbonate, is directly acylated without isolation:

Reaction Conditions :

  • Acylating agent : Tetrahydrofuran-3-carboxamide chloride (1.05 equivalents).
  • Solvent : Toluene or MTBE.
  • Temperature : 20–40°C.
  • Workup : Aqueous extraction followed by HCl gas bubbling to precipitate the monohydrochloride salt.

Advantages :

  • Eliminates intermediate isolation, reducing handling losses.
  • Purity >95% by HPLC after recrystallization from ethanol/water.

Analytical and Purification Strategies

Chromatographic Profiling

  • HPLC : Reverse-phase C18 column, mobile phase acetonitrile/0.1% trifluoroacetic acid (70:30), retention time ~8.2 minutes.
  • GC-MS : Electron ionization (70 eV), m/z 415 [M+H]+.

Recrystallization Optimization

The monohydrochloride salt is recrystallized from hot ethanol, yielding needle-like crystals with a melting point of 214–216°C.

Challenges and Mitigation

Regioselectivity in Acylation

Competing acylation at the piperidine nitrogen versus the anilino group is minimized by:

  • Using bulky bases (e.g., 2,6-lutidine) to sterically hinder the piperidine nitrogen.
  • Low-temperature reactions (0–5°C) to kinetic control.

Impurity Profiles

Common impurities include:

  • Unreacted ANPP : <0.5% via HPLC.
  • Di-acylated byproduct : Controlled by limiting acylating agent to 1.05 equivalents.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of fentanyl analogs.

    Biology: Employed in research to understand the interaction of opioids with biological systems, including receptor binding studies.

    Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency and risk of abuse limit its clinical applications.

    Industry: Utilized in the development of new synthetic routes and the optimization of production processes for fentanyl analogs.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the mu-opioid receptor in the central nervous system. Upon binding to this receptor, it mimics the action of endogenous opioids, leading to analgesia, euphoria, and sedation. The activation of the mu-opioid receptor also triggers downstream signaling pathways that result in the inhibition of neurotransmitter release, contributing to its analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is part of a broader class of fentanyl analogs, which are modified to evade legal restrictions or alter pharmacological profiles. Below is a comparison with three closely related analogs:

(a) Acrylfentanyl-d5 (Hydrochloride)
  • Structure : Features an acrylamide group (CH₂=CHCONH-) instead of tetrahydrofuran-3-carboxamide.
  • Implications : The unsaturated acrylamide group may increase metabolic susceptibility due to the reactive double bond. Deuterated (d5) variants are used as internal standards in mass spectrometry .
  • Application : Primarily for analytical research, similar to the target compound .
(b) Furanyl Fentanyl (3-Furoyl Fentanyl Hydrochloride)
  • Structure : Substitutes tetrahydrofuran with a furan ring (unsaturated oxygen-containing heterocycle).
  • However, unsaturated rings may increase oxidative metabolism rates compared to tetrahydrofuran’s saturated structure .
  • Potency : Furanyl fentanyl is reported to have 1/5th the potency of fentanyl in animal models, though data for the tetrahydrofuran analog are lacking .
(c) 3-Chloro-N-phenyl-phthalimide
  • Structure : A phthalimide derivative with a chloro substituent, unrelated to opioid pharmacology.
  • Role: Used as a monomer in polyimide synthesis, highlighting divergent applications compared to fentanyl analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structural Feature Pharmacological Role Metabolic Stability Research Use
Target Compound (Tetrahydrofuran carboxamide) Saturated tetrahydrofuran ring Presumed μ-opioid agonist Likely higher stability Forensic analysis
Acrylfentanyl-d5 Acrylamide group Analytical standard Moderate (deuterated) Mass spectrometry
Furanyl Fentanyl (3-Furoyl) Unsaturated furan ring μ-opioid agonist Lower (oxidizable ring) Illicit drug research
3-Chloro-N-phenyl-phthalimide Chlorinated phthalimide Polymer synthesis Not applicable Material science

Research and Regulatory Notes

  • Pharmacological Gaps: Limited in vivo data exist for the target compound. Its tetrahydrofuran group may confer slower metabolism compared to furan or acrylamide analogs, but this requires validation.
  • Legal Status : Many fentanyl analogs, including furanyl fentanyl, are Schedule I controlled substances in the U.S. and Europe. The tetrahydrofuran variant may fall under analog laws if intended for human use .
  • Analytical Challenges : Differentiation between fentanyl analogs in forensic settings relies on advanced techniques like LC-MS/MS, as structural similarities complicate identification .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of this compound, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via coupling reactions using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine (Et₃N) in anhydrous tetrahydrofuran (THF). For example, a 1:1 molar ratio of reactants under nitrogen atmosphere at room temperature for 12 hours achieves optimal coupling efficiency. Post-reaction, the product is purified via silica gel column chromatography (eluent: gradient of dichloromethane/methanol). Critical parameters include strict anhydrous conditions, stoichiometric precision, and inert gas use to prevent degradation .

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., δ 7.74 ppm for aromatic protons, δ 167.3 ppm for carbonyl carbons) confirm backbone structure .
  • Mass Spectrometry (MS) : ESI-MS (e.g., m/z 488.6 [M+H]⁺) validates molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (e.g., Chromolith®) with UV detection ensure ≥98% purity. Mobile phases like acetonitrile/water (0.1% formic acid) are standard .

Q. What are the key safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store at room temperature in sealed, light-resistant containers. No incompatibilities reported, but avoid humid conditions .
  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile) despite no explicit material recommendations. Avoid inhalation/ingestion; standard lab coats and eye protection suffice .
  • Toxicology : No acute irritancy or sensitization reported, but chronic exposure risks remain unclassified. Follow OSHA/NIOSH guidelines for chemical hygiene .

Advanced Research Questions

Q. How can researchers design assays to evaluate opioid receptor binding kinetics and functional activity?

  • Methodological Answer :

  • Radioligand Binding Assays : Use [³H]DAMGO or [³H]naloxone in membrane preparations from transfected HEK-293 cells (μ-opioid receptor). Incubate with varying compound concentrations (1 nM–10 μM) for equilibrium binding (60 min, 25°C). Determine Ki via competitive displacement curves .
  • Functional Assays : Measure cAMP inhibition in CHO-K1 cells expressing μ-opioid receptors. Use forskolin (10 μM) to stimulate cAMP; quantify via ELISA or HTRF. EC₅₀ values indicate agonist potency .

Q. What approaches assess metabolic stability and drug-drug interaction potential?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate compound (1–10 μM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Sample at 0, 15, 30, and 60 minutes; quench with acetonitrile. Analyze parent compound depletion via LC-MS/MS to calculate half-life (t½) .
  • Cytochrome P450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., midazolam for CYP3A4). IC₅₀ values <1 μM suggest high interaction risk .

Q. How should researchers resolve contradictions in toxicological data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC and NMR to exclude impurities as confounding factors .
  • Dose-Response Reproducibility : Conduct parallel in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) using identical protocols. Variables like serum concentration (e.g., 10% FBS vs. serum-free) must be standardized .
  • Literature Meta-Analysis : Compare studies for methodological consistency (e.g., exposure duration, cell lines). Discrepancies in LD₅₀ may arise from animal models (rat vs. mouse) or administration routes .

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